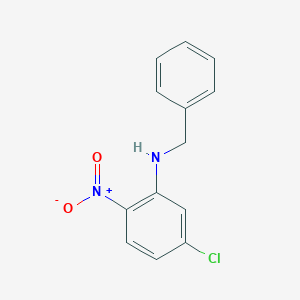

N-benzyl-5-chloro-2-nitroaniline

Description

N-Benzyl-5-chloro-2-nitroaniline (CAS: 10066-19-0) is a substituted aniline derivative with the molecular formula C₁₃H₁₁ClN₂O₂ and a molecular weight of 262.69 g/mol . Its structure features a benzyl group attached to the nitrogen of a 5-chloro-2-nitroaniline backbone, conferring distinct electronic and steric properties. The compound is synthesized via alkylation or nucleophilic substitution reactions, with reported purities ranging from 34% to 97% depending on the methodology (e.g., solvent systems, catalysts) . Key physicochemical parameters include a polar surface area (PSA) of 71.84 Ų and a LogP value of 3.82, indicating moderate lipophilicity .

Properties

CAS No. |

10066-19-0 |

|---|---|

Molecular Formula |

C13H11ClN2O2 |

Molecular Weight |

262.69 g/mol |

IUPAC Name |

N-benzyl-5-chloro-2-nitroaniline |

InChI |

InChI=1S/C13H11ClN2O2/c14-11-6-7-13(16(17)18)12(8-11)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2 |

InChI Key |

QNBUOSQMMPVAOB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds are structurally or functionally related to N-benzyl-5-chloro-2-nitroaniline, differing in substituents, reactivity, or applications:

5-Chloro-2-Nitroaniline (CAS: 6283-25-6)

- Molecular Formula : C₆H₅ClN₂O₂

- Molecular Weight : 172.57 g/mol

- Key Differences :

- Lacks the benzyl group, resulting in lower molecular weight and reduced steric hindrance.

- Exhibits higher reactivity in oxidative cyclization reactions (e.g., forms 5-chloro-benzofuroxan via hypochlorite treatment with a lower activation barrier compared to benzyl-substituted analogs) .

- Simpler synthesis routes, though less thermally stable due to the absence of bulky substituents .

N,N-Diethyl-5-Chloro-2-(4-Chlorophenoxy)-4-Nitroaniline

- Molecular Formula : C₁₅H₁₃Cl₂N₂O₃

- Molecular Weight : 353.18 g/mol

- Key Differences: Contains a diethylamine group and a 4-chlorophenoxy substituent, enhancing electron-withdrawing effects. Synthesized via a multi-step process (etherification, alkylation) with a 75% total yield, indicating higher synthetic efficiency compared to this compound . The phenoxy group may improve UV stability but reduce solubility in nonpolar solvents .

5-Chloro-2-Nitrodiphenylamine (CAS: 25781-92-4)

- Molecular Formula : C₁₂H₉ClN₂O₂

- Molecular Weight : 248.67 g/mol

- Key Differences :

- Features a diphenylamine backbone instead of a benzyl-aniline structure.

- The nitro group at the 2-position and chlorine at the 5-position create a planar geometry, favoring π-π stacking in solid-state applications .

- Lower molecular weight and LogP (predicted ~3.1) suggest higher aqueous solubility than this compound .

Nitrosoaniline Derivatives (e.g., N1-Benzyl-N3-(4-chlorophenyl)-4-nitrosobenzene-1,3-diamine)

- Key Differences: Nitroso (-NO) instead of nitro (-NO₂) groups, altering redox properties and reducing electrophilicity. Reported melting points range from 120–160°C, suggesting higher crystallinity compared to nitro-substituted analogs . Nitroso derivatives are more prone to dimerization or tautomerization under acidic conditions .

Preparation Methods

Reaction Mechanism and Standard Protocol

The most direct route involves reacting 2,4-dichloronitrobenzene with benzylamine under high-pressure conditions. This method, adapted from analogous fluoro-substituted syntheses, exploits the electrophilic nature of the nitro-substituted aromatic ring. The chlorine atom at the para position activates the ortho-chlorine for nucleophilic displacement by benzylamine.

-

Charge a 3L autoclave with 2.46 mol of 2,4-dichloronitrobenzene and 7.72 mol of toluene.

-

Purge the system with nitrogen, then introduce 14.1 mol of liquid ammonia (or benzylamine for N-benzylation).

-

Heat to 160°C for 8 hours under autogenous pressure (1.0–10.0 MPa).

-

Cool to 40°C, vent excess ammonia, and crystallize the product using methanol (2–3 times the solid weight).

Key Parameters :

-

Solvent : Toluene enhances reaction homogeneity and facilitates ammonia dissolution.

-

Temperature : Elevated temperatures (90–160°C) accelerate displacement but risk decomposition above 160°C.

-

Base : DIPEA (N,N-diisopropylethylamine) in dioxane improves selectivity by neutralizing HCl byproducts.

Yield : 91.2% (reported for ammonia; benzylamine adaptation estimated at 85–90%).

Multi-Step Synthesis from 3-Chloroaniline

Formylation and Nitration Sequence

This method, derived from GB2018766 and CN1182104C, involves protecting the amine group before nitration:

Step 1: Formylation of 3-Chloroaniline

-

React 3-chloroaniline with formic acid (1:1.4–1.5 molar ratio) in isopropyl ether at reflux (1–1.5 hours).

Step 2: Nitration

Step 3: Hydrolysis and Benzylation

-

Benzylate the resulting 5-chloro-2-nitroaniline using benzyl bromide/K₂CO₃ in DMF (80°C, 12 hours).

Overall Yield : ~60% (three-step sequence).

Solvent-Mediated Recrystallization for Purification

Optimized Crystallization Protocols

Post-synthesis purification is critical due to byproducts like ammonium chloride and regioisomers.

-

Dissolve crude product in hot methanol (2–3× weight).

Alternative Solvent Systems :

Comparative Analysis of Synthetic Routes

Advantages of High-Pressure Route :

Challenges :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.